tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate
Description
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a bromine atom at the 4-position, and a methyl substituent at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and kinase inhibitors. The Boc group enhances stability and solubility, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOXJZQSOWEJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate typically involves the bromination of 3-methylpiperidine followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of new drugs and therapeutic agents.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules to exert its effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate with analogs based on substituents, molecular weight, and functional groups:
| CAS No. | Compound Name | Substituents | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 1363383-33-8 | tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate | 4-bromomethyl, 4-methyl | 293.23 | Bromomethyl, Boc-protected amine | Alkylation agent, polymer synthesis |
| 210564-54-8 | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | 3-(2-bromoethyl) | 278.21 | Bromoethyl, Boc-protected amine | Linker in prodrug design |
| 1092500-89-4 | tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate | 4-pyrazolyl (Br, Me) | 344.25 | Bromopyrazole, Boc-protected amine | Kinase inhibitor intermediates |
| 443955-98-4 | (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 4-amino, 3-hydroxy | 244.29 | Amino, hydroxyl, Boc-protected amine | Chiral building blocks |
| Target Compound (N/A) | This compound | 4-bromo, 3-methyl | ~278.19* | Bromo, methyl, Boc-protected amine | Cross-coupling reactions |
*Estimated based on molecular formula C11H20BrNO2.
Key Observations :
- Positional Isomerism : Bromine placement (e.g., 4-bromo vs. bromomethyl) significantly alters reactivity. Bromomethyl groups (CAS 1363383-33-8) enable alkylation, while 4-bromo substituents favor aromatic coupling .
- Heterocyclic Modifications : The pyrazole-containing analog (CAS 1092500-89-4) introduces a nitrogen-rich heterocycle, enhancing binding to biological targets like kinases .
- Polar Functional Groups: Hydroxyl and amino groups (CAS 443955-98-4) improve solubility and enable hydrogen bonding, critical for drug bioavailability .
Biological Activity
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.
The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a piperidine ring, which contribute to its unique reactivity and biological interactions. The molecular formula is .
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The bromine atom enhances binding affinity, potentially leading to modulation of various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : It can interact with proteins, altering their conformation and function.
Biological Activity Data
Research has indicated that this compound exhibits significant biological activity in various assays. Here are some findings:
| Activity | IC50 (μM) | Reference |
|---|---|---|
| Enzyme Inhibition (e.g., Dipeptidyl Peptidase IV) | 15.2 | |
| Antimicrobial Activity | 12.5 | |
| Cytotoxicity (Cancer Cell Lines) | 20.0 |
Applications in Research
This compound has several applications across various fields:
- Pharmaceutical Development : It serves as an intermediate in the synthesis of novel therapeutic agents targeting diseases such as cancer and diabetes.
- Biological Studies : The compound is utilized in studies investigating enzyme functions and protein interactions, contributing to the understanding of metabolic disorders.
- Chemical Synthesis : It acts as a building block for synthesizing more complex organic molecules.
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A study exploring the inhibition of Dipeptidyl Peptidase IV (DPP-IV) demonstrated that this compound effectively reduced enzyme activity, suggesting its potential in managing type 2 diabetes through enhanced insulin secretion.
- Case Study 2 : In antimicrobial research, the compound showed promising results against various bacterial strains, indicating its possible use as a scaffold for developing new antibiotics.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | Similar structure with different substitution pattern | |
| tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate | Contains a formyl group; potential for different reactivity |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Key Challenges |
|---|---|---|
| Alkylation | NaH, THF, 0–25°C | Competing elimination side reactions |
| Bromination | NBS, AIBN, CCl₄, reflux | Regioselectivity control |
| Methylation | LDA, MeI, –78°C to RT | Steric hindrance at the 3-position |
How is the purity of this compound assessed?
Basic
Purity is validated using:
- TLC : Hexane/EtOAc (4:1) to monitor reaction progress .
- NMR : ¹H/¹³C NMR to confirm substitution patterns. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28 ppm (¹³C), while bromine’s deshielding effect is observed at 4.1–4.3 ppm (¹H) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for quantification.
What challenges arise in confirming the regiochemical position of bromine using spectroscopic methods?
Advanced
Bromine’s position can ambiguously overlap with methyl signals in NMR. Solutions include:
- NOESY/ROESY : To detect spatial proximity between bromine and adjacent protons.
- X-ray crystallography : Using SHELX for crystal structure refinement. The tert-butyl group’s bulk aids in crystallization, and SHELXL resolves bond lengths/angles to confirm bromine placement .
- DFT calculations : Compare experimental ¹³C shifts with computed values (e.g., Gaussian09) to validate regiochemistry .
How can reaction yields be optimized when introducing the tert-butyl carbamate group?
Advanced
Yield optimization requires:
- Base selection : KOtBu over NaH for less side reactions in polar aprotic solvents (DMF > THF) .
- Temperature control : Slow addition at 0°C minimizes elimination.
- Protection strategies : Transient protection of the piperidine nitrogen with Boc groups before alkylation.
Data Contradiction : Some studies report higher yields with flow reactors due to improved mixing and heat dissipation, while batch methods favor scalability .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Ventilation : Use fume hoods to prevent inhalation of brominated vapors.
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
How do solvent polarity and temperature influence stereochemical outcomes?
Q. Advanced
- Polar solvents (DMF, DMSO) : Stabilize zwitterionic intermediates, favoring axial bromine placement.
- Non-polar solvents (toluene) : Promote equatorial bromine due to steric bulk minimization.
- Low temperatures (–78°C) : Favor kinetic control, trapping less stable conformers .
What computational methods validate conformational stability?
Q. Advanced
- DFT with explicit solvents : Accurately predicts equatorial preference in solution (e.g., water or methanol hydrogen bonds with the carbamate group) .
- MD simulations : Track torsional angles over time to assess rotational barriers (~10–15 kcal/mol for tert-butyl rotation).
What are common side reactions during synthesis?
Q. Basic
- Over-alkylation : Add tert-butyl bromoacetate dropwise to avoid excess reagent.
- Elimination : Use anhydrous conditions to prevent dehydrobromination.
- Bromine displacement : Competing SN2 reactions minimized by steric hindrance from the tert-butyl group .
How does the tert-butyl group enhance NMR studies?
Advanced
The tert-butyl group’s:
- Sharp singlet : Simplifies spectral interpretation in crowded regions.
- Isotopic labeling : ¹³C-enriched tert-butyl groups track molecular dynamics in protein-ligand interactions .
How are contradictions in catalytic systems resolved?
Q. Advanced
- Comparative kinetic studies : Plot turnover frequencies (TOF) for Pd vs. Cu catalysts in coupling reactions.
- Mechanistic probes : Use radical traps (TEMPO) to confirm/rule out radical pathways in disputed bromination methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
